molecular formula C10H11N3O2 B2520749 (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene CAS No. 1807941-08-7

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene

Cat. No.: B2520749
CAS No.: 1807941-08-7
M. Wt: 205.217
InChI Key: RCIWVOZVKRUZPM-SECBINFHSA-N
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Description

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene is a chemical compound with a unique structure that includes an azido group, a methoxy group, and a chromene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a chromene derivative.

    Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Sodium azide is commonly used for azidation, while methyl iodide is used for methoxylation.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene backbone.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Azido-3,4-dihydro-2H-chromene: Lacks the methoxy group, making it less versatile in certain reactions.

    (4R)-4-Amino-6-methoxy-3,4-dihydro-2H-chromene: Contains an amino group instead of an azido group, leading to different reactivity and applications.

    (4R)-4-Azido-6-hydroxy-3,4-dihydro-2H-chromene: Has a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene is unique due to the presence of both azido and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

(4R)-4-azido-6-methoxy-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-14-7-2-3-10-8(6-7)9(12-13-11)4-5-15-10/h2-3,6,9H,4-5H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIWVOZVKRUZPM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@H]2N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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